

# Spectroscopic Profile of 6-Methoxy-3-pyridineacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methoxy-3-pyridineacetic acid

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **6-Methoxy-3-pyridineacetic acid** ( $C_8H_9NO_3$ , Molecular Weight: 167.16 g/mol ). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of **6-Methoxy-3-pyridineacetic acid**.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Methoxy-3-pyridineacetic acid**. These predictions are derived from the analysis of similar structures, including 3-pyridineacetic acid, 4-methoxyphenylacetic acid, and various methoxypyridine derivatives.

### $^1H$ NMR Spectroscopy

Table 1: Predicted  $^1H$  NMR Chemical Shifts for **6-Methoxy-3-pyridineacetic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~8.1 - 8.3	d	1H	H-2 (Pyridine)
~7.4 - 7.6	dd	1H	H-4 (Pyridine)
~6.7 - 6.9	d	1H	H-5 (Pyridine)
~3.9 - 4.1	s	3H	-OCH <sub>3</sub>
~3.6 - 3.8	s	2H	-CH <sub>2</sub> -COOH
~10.0 - 12.0	br s	1H	-COOH

Predicted solvent: DMSO-d<sub>6</sub>

## <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **6-Methoxy-3-pyridineacetic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~172 - 174	-COOH
~162 - 164	C-6 (Pyridine)
~147 - 149	C-2 (Pyridine)
~137 - 139	C-4 (Pyridine)
~122 - 124	C-3 (Pyridine)
~110 - 112	C-5 (Pyridine)
~53 - 55	-OCH <sub>3</sub>
~35 - 37	-CH <sub>2</sub> -COOH

Predicted solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions for **6-Methoxy-3-pyridineacetic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)[1][2][3][4]
~2950-3050	Medium	C-H stretch (Aromatic/Aliphatic)[1][5]
~1700-1725	Strong	C=O stretch (Carboxylic acid) [1][2]
~1580-1610	Medium-Strong	C=C and C=N stretching (Pyridine ring)
~1450-1500	Medium	C-H bend (Aliphatic)
~1250-1300	Strong	C-O stretch (Aryl ether)
~1020-1050	Medium	C-O stretch (Methoxy group)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **6-Methoxy-3-pyridineacetic acid**

m/z	Relative Intensity	Assignment
167	Moderate	[M] <sup>+</sup> (Molecular ion)
122	High	[M - COOH] <sup>+</sup> (Loss of carboxylic acid group)[6][7]
136	Moderate	[M - OCH <sub>3</sub> ] <sup>+</sup> (Loss of methoxy group)
94	Moderate	[M - COOH - CO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

## NMR Spectroscopy

A sample of **6-Methoxy-3-pyridineacetic acid** (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ , or  $D_2O$ ) in an NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

## IR Spectroscopy

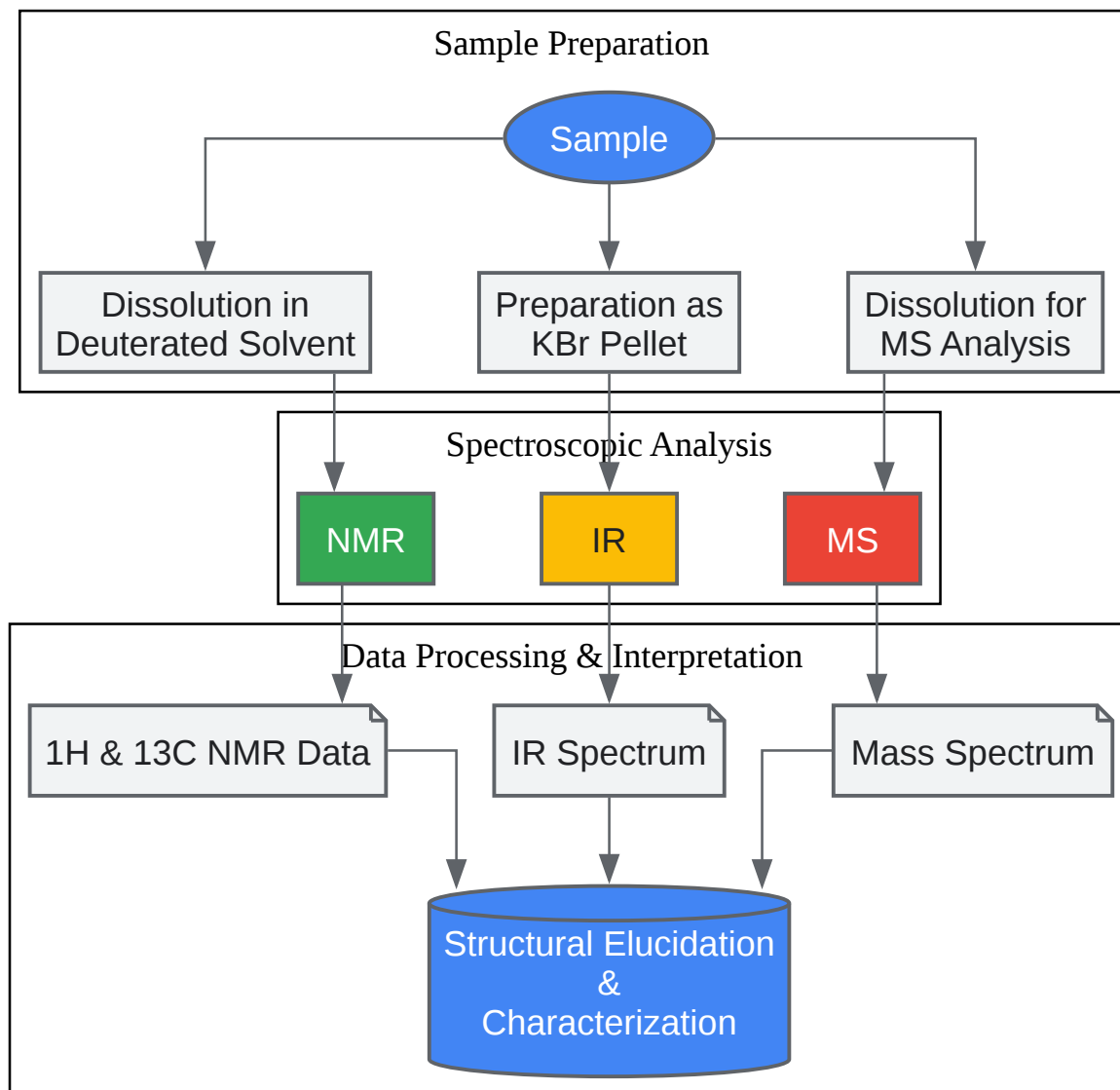
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400  $cm^{-1}$ .

## Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).<sup>[8]</sup> For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the molecular weight of the compound.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Methoxy-3-pyridineacetic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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